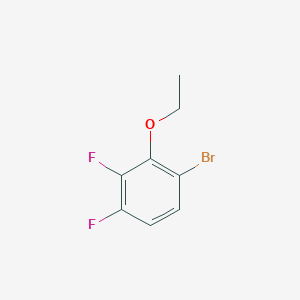

6-Bromo-2,3-difluorophenetole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethoxy-3,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFFRSVLMINCJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Contextualizing a Key Building Block in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2,3-difluorophenol

6-Bromo-2,3-difluorophenol is a halogenated aromatic compound that has emerged as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its chemical architecture, characterized by a phenol ring substituted with a bromine atom and two adjacent fluorine atoms, imparts a unique combination of reactivity, lipophilicity, and metabolic stability to target molecules. Understanding its fundamental physicochemical properties is not merely an academic exercise; for researchers, scientists, and drug development professionals, this knowledge is critical for optimizing reaction conditions, predicting molecular interactions, designing formulation strategies, and ensuring safe handling.

This guide provides a comprehensive analysis of the core physicochemical and spectroscopic attributes of 6-Bromo-2,3-difluorophenol. We will move beyond a simple recitation of data points, delving into the causality behind experimental choices and the practical implications of each property in a research and development context. The protocols described herein are designed as self-validating systems, grounded in established scientific principles to ensure reproducibility and accuracy.

Section 1: Core Molecular Attributes and Identifiers

Precise identification is the bedrock of chemical research. The following table summarizes the fundamental descriptors for 6-Bromo-2,3-difluorophenol.[1][2][3][4]

| Identifier | Value | Source |

| IUPAC Name | 6-bromo-2,3-difluorophenol | [1][2] |

| CAS Number | 186590-23-8 | [1][2][3][5] |

| Molecular Formula | C₆H₃BrF₂O | [1][2][3][4] |

| Molecular Weight | 208.99 g/mol | [1][3][4][5] |

| Canonical SMILES | C1=CC(=C(C(=C1F)F)O)Br | [1] |

| InChIKey | OGUIGADGRYKQTN-UHFFFAOYSA-N | [1] |

Section 2: Physicochemical Profile: From Theory to Practice

A molecule's behavior in both chemical and biological systems is governed by its physical properties. While experimentally determined data for 6-Bromo-2,3-difluorophenol is not extensively published, we can rely on high-quality computational predictions and outline the rigorous experimental methods used for their validation.

Summary of Physicochemical Properties

| Property | Value / Observation | Type |

| Physical Form | Liquid | Experimental |

| XLogP3 | 2.5 | Computed[1] |

| Hydrogen Bond Donors | 1 | Computed[1] |

| Hydrogen Bond Acceptors | 3 | Computed[1] |

| pKa | 6.24 ± 0.28 | Predicted |

| Boiling Point | 213.9 ± 35.0 °C | Predicted |

*Note: Predicted values for the related compound 6-Bromo-3-chloro-2,4-difluorophenol are shown for context, as specific experimental data for the title compound is sparse.[6] These predictions highlight the expected ranges and underscore the importance of experimental verification.

Partition Coefficient (LogP): A Predictor of Pharmacokinetics

The partition coefficient (LogP) quantifies a compound's lipophilicity, which is a critical parameter in drug development for predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The computed XLogP3 value of 2.5 suggests that 6-Bromo-2,3-difluorophenol possesses moderate lipophilicity.[1]

Expert Insight: A LogP in this range is often considered favorable for oral drug candidates, balancing aqueous solubility for formulation with lipid solubility for membrane transport. The presence of the bromine and fluorine atoms significantly increases lipophilicity compared to unsubstituted phenol, a common strategy in medicinal chemistry to enhance cell penetration.

Acidity (pKa): Driving Reactivity and Biological Interaction

The pKa of the phenolic hydroxyl group is fundamental to its reactivity in synthetic transformations and its state of ionization at physiological pH. A lower pKa indicates a more acidic proton. The electron-withdrawing effects of the two fluorine atoms and, to a lesser extent, the bromine atom are expected to lower the pKa of 6-Bromo-2,3-difluorophenol relative to phenol itself (pKa ≈ 10), making it a stronger acid.

Step-by-Step Protocol: Potentiometric Titration for pKa Determination

This method provides a reliable, direct measurement of a compound's pKa.

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh and dissolve a sample of 6-Bromo-2,3-difluorophenol in a known volume of deionized water, often with a co-solvent like methanol or DMSO if aqueous solubility is low. The goal is a final concentration in the range of 1-10 mM.

-

Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Introduce a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH). Gently stir the solution.

-

Data Collection: Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), recording the pH after each addition has stabilized.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the phenol has been neutralized.

Workflow for pKa Determination

Caption: Workflow for experimental pKa determination via potentiometric titration.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for verifying the identity, structure, and purity of any chemical intermediate.[7] For 6-Bromo-2,3-difluorophenol, a combination of NMR, IR, and MS provides a complete analytical fingerprint.

General Spectroscopic Analysis Workflow

Caption: A typical workflow for the comprehensive spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region for the two ring protons, as well as a broad signal for the hydroxyl proton. The aromatic signals will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine (C2 and C3) will appear as doublets with large one-bond C-F coupling constants. Other carbons will show smaller, multi-bond couplings to the fluorine atoms.

-

¹⁹F NMR: This experiment is crucial for fluorinated compounds. Two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C3 positions, showing coupling to each other and to adjacent protons.

Step-by-Step Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 6-Bromo-2,3-difluorophenol.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. From experience, ensuring the sample and solvent are anhydrous is key to observing a sharp hydroxyl proton signal.

-

Standardization: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm) for ¹H and ¹³C NMR.

-

Acquisition: Place the tube in the NMR spectrometer and acquire the spectra using standard parameters. For ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7]

Expected Absorption Bands:

-

~3200-3500 cm⁻¹ (Broad): O-H stretching of the hydroxyl group, typically broadened due to hydrogen bonding.

-

~3000-3100 cm⁻¹ (Medium): Aromatic C-H stretching.

-

~1450-1600 cm⁻¹ (Medium-Strong): Aromatic C=C ring stretching vibrations.

-

~1200-1350 cm⁻¹ (Strong): C-F stretching vibrations. These are often the most intense peaks in the fingerprint region for fluorinated aromatics.

-

~550-750 cm⁻¹ (Medium): C-Br stretching vibration.

Step-by-Step Protocol: Acquiring a Neat Film IR Spectrum

-

Setup: Ensure the salt plates (e.g., KBr or NaCl) are clean and dry by wiping them with a solvent like anhydrous acetone and allowing it to evaporate completely.

-

Background Scan: Place the clean plates in the FTIR spectrometer and run a background scan. This is a critical step to subtract atmospheric and plate absorbances from the final spectrum.

-

Sample Application: Place a single drop of the liquid 6-Bromo-2,3-difluorophenol onto one plate. Place the second plate on top and gently rotate to create a thin, uniform liquid film.

-

Sample Scan: Immediately place the sample assembly into the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.[7]

Expected Observations (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent cluster of peaks around m/z 208 and 210, with a characteristic ~1:1 intensity ratio. This pattern is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments: Loss of fragments such as CO (M-28) or Br (M-79/81) would be expected, providing further structural confirmation.

Section 4: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. 6-Bromo-2,3-difluorophenol is classified as a hazardous substance.

GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Recommendations

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place.[8] Some suppliers recommend storage under an inert atmosphere at room temperature, while others suggest refrigerated temperatures (0-8 °C).[2] For long-term stability and to minimize potential degradation, storing in a refrigerator under an inert gas like argon or nitrogen is the most prudent approach.

-

First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[10] For skin contact, wash off with soap and running water.[10] If inhaled, move the person to fresh air.[10] Seek medical attention if irritation or other symptoms persist.[10]

Section 5: Applications in Drug Discovery

The utility of 6-Bromo-2,3-difluorophenol is most evident in its role as a synthetic precursor. It is explicitly cited as a reagent used in the synthesis of macrocyclic ghrelin receptor antagonists and inverse agonists.[5] The ghrelin receptor is a significant target in the study and treatment of metabolic disorders, including obesity.

The strategic placement of fluorine and bromine atoms serves multiple purposes in drug design:

-

Modulating Potency: Halogens can form specific interactions (e.g., halogen bonds) within a receptor's binding pocket, enhancing affinity and potency.

-

Improving Metabolic Stability: Fluorine atoms, in particular, are often introduced to block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Enhancing Lipophilicity: As discussed, the halogens increase the molecule's lipophilicity, which can be fine-tuned to achieve the desired pharmacokinetic profile.

This compound is a prime example of a "building block" used in fragment-based drug discovery (FBDD), where small, well-characterized molecules are used to construct more complex and potent lead candidates.[11]

Conclusion

6-Bromo-2,3-difluorophenol is more than just a catalog chemical; it is a carefully designed tool for medicinal chemists. Its physicochemical properties—moderate lipophilicity, enhanced acidity, and specific spectroscopic signatures—make it a predictable and versatile reactant. A thorough understanding of these characteristics, from its computed LogP to its distinct isotopic pattern in mass spectrometry, empowers scientists to utilize it effectively and safely. As research into complex biological targets continues, such halogenated building blocks will remain indispensable for the rational design of the next generation of therapeutics.

References

- 1. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-2,3-difluorophenol 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]

- 3. scbt.com [scbt.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. 6-Bromo-2,3-difluorophenol | 186590-23-8 [chemicalbook.com]

- 6. 6-Bromo-3-chloro-2,4-difluorophenol CAS#: 1826110-17-1 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. mdpi.com [mdpi.com]

Introduction: Strategic Importance of 6-Bromo-2,3-difluorophenol

An In-depth Technical Guide to 6-Bromo-2,3-difluorophenol

6-Bromo-2,3-difluorophenol (CAS No. 186590-23-8) is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique trifecta of reactive sites—a nucleophilic hydroxyl group, an aryl bromide suitable for cross-coupling, and a difluorinated phenyl ring—offers a versatile platform for constructing complex molecular architectures. The strategic placement of fluorine atoms is known to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this one particularly valuable.[2] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safe handling, tailored for researchers and drug development professionals. Notably, this compound has been identified as a key reagent in the synthesis of macrocyclic ghrelin receptor antagonists and inverse agonists, highlighting its direct relevance in modern medicinal chemistry.[3][4]

Physicochemical and Spectroscopic Profile

The fundamental properties of 6-Bromo-2,3-difluorophenol are summarized below. This data is critical for reaction planning, purification, and structural confirmation.

| Property | Value | Source(s) |

| CAS Number | 186590-23-8 | [5][6][7] |

| Molecular Formula | C₆H₃BrF₂O | [5][7][8] |

| Molecular Weight | 208.99 g/mol | [5][7] |

| IUPAC Name | 6-bromo-2,3-difluorophenol | [5][8] |

| Physical Form | Liquid at room temperature | [6] |

| Typical Purity | ≥97% | [9] |

| InChIKey | OGUIGADGRYKQTN-UHFFFAOYSA-N | [6] |

| Storage Conditions | Store under inert atmosphere at room temperature | [6] |

Spectroscopic Characterization

While detailed spectral data requires experimental acquisition, a theoretical analysis based on the structure allows for predictable characterization. Spectroscopic data sets, including ¹H NMR, ¹³C NMR, IR, and MS, are available from specialized vendors for reference.[10]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the phenolic proton. The aromatic protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the adjacent fluorine atoms. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹⁹F NMR: The fluorine NMR will be crucial for confirming the substitution pattern, showing two distinct signals for the non-equivalent fluorine atoms at the C2 and C3 positions.

-

¹³C NMR: The carbon NMR will display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observable, providing further structural confirmation.

-

IR Spectroscopy: The infrared spectrum will feature a characteristic broad absorption band for the O-H stretch of the phenol group (typically ~3200-3600 cm⁻¹). Strong C-F stretching bands (~1100-1300 cm⁻¹) and C-Br stretching bands (~500-600 cm⁻¹) are also expected.[11]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5]

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes to substituted phenols exist, a highly effective and regioselective method for preparing 6-Bromo-2,3-difluorophenol is the direct electrophilic bromination of 2,3-difluorophenol.

Causality of the Synthetic Strategy:

The choice of this pathway is dictated by the powerful directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating, ortho, para-director. The fluorine atoms are deactivating via their inductive effect but are also ortho, para-directing due to resonance. In an electrophilic aromatic substitution reaction, the directing effect of the hydroxyl group is dominant.

-

Activation and Direction: The -OH group strongly activates the positions ortho (C2, C6) and para (C4) to it.

-

Positional Analysis:

-

The C2 position is already occupied by a fluorine atom.

-

This leaves the C6 and C4 positions as the most likely sites for electrophilic attack.

-

-

Regioselectivity: Bromination occurs preferentially at the C6 position. This selectivity is rationalized by the combined electronic and steric environment. The C6 position is highly activated by the adjacent hydroxyl group and is sterically accessible.

The diagram below outlines the logical flow of this synthetic approach.

Caption: Synthetic pathway for 6-Bromo-2,3-difluorophenol.

Reactivity and Synthetic Utility

The utility of 6-Bromo-2,3-difluorophenol as a building block stems from its distinct reactive sites, which can be addressed with high chemo-selectivity.

Caption: Key reactive sites of 6-Bromo-2,3-difluorophenol.

-

Phenolic Hydroxyl Group (Site A): This group is acidic and readily undergoes deprotonation with a suitable base to form a phenoxide. This nucleophilic phenoxide can then participate in reactions like Williamson ether synthesis (O-alkylation) and esterification (O-acylation).[12]

-

Aryl Bromide (Site B): The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Stille, Heck couplings) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds, providing a powerful tool for extending the molecular scaffold.

-

Aromatic Ring (Site C): The ring remains susceptible to further electrophilic aromatic substitution. The combined directing effects of the -OH, -F, and -Br substituents would strongly favor substitution at the C4 position, which is para to the powerful -OH director and ortho to the C3-F.

Experimental Protocols

The following protocols are representative examples of the synthesis and subsequent functionalization of 6-Bromo-2,3-difluorophenol. These are intended as a guide and should be adapted and optimized based on laboratory conditions.

Protocol 1: Synthesis via Electrophilic Bromination

This protocol describes the regioselective bromination of 2,3-difluorophenol.

Materials:

-

2,3-Difluorophenol (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) as solvent

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

Dissolve 2,3-difluorophenol in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C. Causality: Portion-wise addition at low temperature controls the reaction rate and minimizes the formation of di-brominated side products.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude liquid via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure 6-Bromo-2,3-difluorophenol.

-

Characterize the final product using NMR and MS to confirm its identity and purity.

Protocol 2: Suzuki Cross-Coupling (Representative Application)

This protocol demonstrates the utility of the aryl bromide for C-C bond formation.

Caption: Workflow for a Suzuki cross-coupling reaction.

Procedure:

-

To a reaction vessel, add 6-Bromo-2,3-difluorophenol (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water. Causality: Degassing is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Heat the reaction mixture under a nitrogen or argon atmosphere to 80-100 °C for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent in vacuo and purify the residue by column chromatography to yield the coupled product.

Safety and Handling

6-Bromo-2,3-difluorophenol must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Signal Word: Warning[6]

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Always consult the full Safety Data Sheet (SDS) from the supplier before use.[13]

-

Conclusion

6-Bromo-2,3-difluorophenol is a potent and versatile chemical intermediate. Its well-defined reactive sites allow for sequential, selective modifications, making it an ideal building block for creating novel and complex molecules in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to effectively leverage its synthetic potential while ensuring safe laboratory practice.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]

- 3. 6-Bromo-2,3-difluorophenol | 186590-23-8 [chemicalbook.com]

- 4. Factory Supply High Purity 6-Bromo-2,3-difluorophenol, Top Purity 99% 186590-23-8 Efficient Shipping | Huarong Pharm [huarongpharm.com]

- 5. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Bromo-2,3-difluorophenol | 186590-23-8 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 186590-23-8 | 6-Bromo-2,3-difluorophenol - AiFChem [aifchem.com]

- 9. 6-Bromo-2,3-difluorophenol 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]

- 10. 6-Bromo-2,3-difluorophenol(186590-23-8) 1H NMR [m.chemicalbook.com]

- 11. 4-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 10219942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic data (NMR, IR, MS) of 6-Bromo-2,3-difluorophenol

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-2,3-difluorophenol

This guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-2,3-difluorophenol (CAS No: 186590-23-8), a key intermediate in pharmaceutical and agrochemical research.[1] Understanding its distinct spectral features is paramount for unambiguous structural confirmation, purity assessment, and reaction monitoring. This document synthesizes available experimental data with well-established spectroscopic principles to offer a detailed characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

6-Bromo-2,3-difluorophenol is a trisubstituted aromatic compound with the molecular formula C₆H₃BrF₂O and a molecular weight of approximately 208.99 g/mol .[2][3] The strategic placement of bromo, fluoro, and hydroxyl groups on the phenyl ring results in a unique electronic environment, giving rise to a characteristic and information-rich spectroscopic fingerprint. This guide will dissect the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a foundational reference for researchers.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. For 6-Bromo-2,3-difluorophenol, the spectrum is defined by the signals from the two aromatic protons and the single hydroxyl proton.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 6-Bromo-2,3-difluorophenol is expected to show three distinct signals. The aromatic region will feature two multiplets corresponding to the protons on the benzene ring, and a broader signal for the phenolic hydroxyl group.[4] The chemical shifts and coupling patterns are influenced by the electronegativity of the fluorine and oxygen atoms and the anisotropic effects of the benzene ring.

Table 1: ¹H NMR Spectroscopic Data for 6-Bromo-2,3-difluorophenol

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constants (J) Hz (Predicted) |

| H-4 | 6.8 - 7.1 | ddd | JH4-H5 ≈ 8-9, JH4-F3 ≈ 8-10, JH4-F2 ≈ 2-3 |

| H-5 | 6.7 - 6.9 | ddd | JH5-H4 ≈ 8-9, JH5-F3 ≈ 4-6, JH5-Br6 ≈ 0.5-1 |

| OH | 5.0 - 6.0 | br s | - |

Note: The predicted chemical shifts are based on typical values for substituted phenols and the multiplicities are complex due to both ¹H-¹H and ¹H-¹⁹F couplings.[5][6]

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-2,3-difluorophenol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube into the spectrometer probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters, typically with a spectral width of -2 to 12 ppm, a pulse angle of 45°, and a sufficient number of scans (16-64) to obtain a good signal-to-noise ratio.[7]

Structural Assignment via ¹H NMR

References

- 1. 6-Bromo-2,3-difluorophenol | 186590-23-8 [chemicalbook.com]

- 2. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 6-Bromo-2,3-difluorophenol(186590-23-8) 1H NMR spectrum [chemicalbook.com]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. benchchem.com [benchchem.com]

Crystal structure of 6-Bromo-2,3-difluorophenol

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Bromo-2,3-difluorophenol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 6-bromo-2,3-difluorophenol. While a definitive, publicly available crystal structure for this specific compound was not identified in a survey of current literature, this document serves as an expert-level walkthrough of the necessary methodologies, from synthesis and crystallization to advanced structural elucidation via single-crystal X-ray diffraction (SCXRD). The guide is structured to provide not only procedural steps but also the scientific rationale behind these choices, reflecting a field-proven approach to structural chemistry. It further discusses the anticipated structural features and their implications for medicinal chemistry, grounded in the analysis of analogous halogenated phenols.

Introduction: The Significance of Halogenated Phenols in Drug Design

The phenol moiety is a recurring motif in a significant number of FDA-approved drugs. Its ability to act as a hydrogen bond donor and acceptor makes it a crucial functional group for molecular recognition at biological targets. The strategic placement of halogen atoms on the phenolic ring dramatically modulates the molecule's physicochemical properties, including acidity (pKa), lipophilicity, and metabolic stability.

Fluorine and bromine are particularly important in this context.

-

Fluorine: Often used to block metabolic oxidation sites or to fine-tune the acidity of adjacent functional groups, thereby improving oral bioavailability and potency.

-

Bromine: As a larger, more polarizable halogen, it can participate in "halogen bonding," a non-covalent interaction where the electropositive crown of the halogen atom interacts with a Lewis base. This interaction is increasingly recognized and exploited in rational drug design to enhance binding affinity and selectivity for target proteins.

The compound 6-bromo-2,3-difluorophenol combines these features, making its three-dimensional structure of high interest to medicinal chemists. A precise understanding of its solid-state conformation and intermolecular interactions is critical for designing next-generation therapeutics, such as macrocyclic ghrelin receptor antagonists where this compound has been used as a reagent.

Synthesis and Single-Crystal Growth

An unambiguous crystal structure determination begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of 6-Bromo-2,3-difluorophenol

A plausible and efficient route to the title compound involves the electrophilic bromination of the commercially available precursor, 2,3-difluorophenol. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, the para position (C4) and one ortho position (C6) are available. Steric hindrance from the adjacent fluorine at C2 may favor substitution at C6.

Experimental Protocol: Bromination of 2,3-Difluorophenol

-

Dissolution: Dissolve 2,3-difluorophenol (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask protected from light.

-

Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exotherm.

-

Bromination: Add a solution of bromine (1.0 eq) in the same solvent dropwise with constant stirring. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product via column chromatography on silica gel to isolate 6-bromo-2,3-difluorophenol.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Growing Diffraction-Quality Single Crystals

Obtaining a high-quality crystal is the most critical and often the most challenging step. The goal is to produce a single crystal, typically 0.1-0.3 mm in size, with a well-ordered internal lattice.

Protocol: Slow Evaporation Method

-

Solvent Selection: Screen a range of solvents to find one in which the compound is sparingly soluble. A good starting point is a solvent system from which the compound can be precipitated, such as a hexane/ethyl acetate or dichloromethane/hexane mixture.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system in a clean vial.

-

Crystal Growth: Cover the vial with a cap containing a few small perforations (made with a needle). This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or loop and dry them on filter paper.

Core Methodology: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The workflow for structure determination is a systematic process from sample mounting to final data refinement.

Step-by-Step Protocol for Structure Determination

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a glass fiber or loop, which is then attached to a goniometer head.

-

Data Collection: The goniometer is placed on the diffractometer. The crystal is cooled (typically to ~100 K) in a stream of nitrogen gas to minimize thermal vibrations. The instrument, equipped with an X-ray source and a detector, rotates the crystal while collecting a series of diffraction images.

-

Data Reduction and Integration: The collected images are processed to determine the positions and intensities of the diffraction spots. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built by fitting atoms into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the observed diffraction data and the data calculated from the model.

-

Validation: The final structure is validated for geometric reasonability (bond lengths, angles) and other crystallographic quality metrics. The final atomic coordinates are typically deposited in a standard format, such as a Crystallographic Information File (CIF).

Anticipated Crystal Structure of 6-Bromo-2,3-difluorophenol

While the specific structure is undetermined, we can predict key features based on known chemical principles and the reported structure of analogs like 2,6-difluorophenol.

Molecular Geometry

The molecule will feature a planar phenyl ring. The C-O, C-F, and C-Br bond lengths and the angles within the ring are expected to conform to standard values for substituted aromatic systems.

Intermolecular Interactions and Crystal Packing

The packing in the crystal lattice will be dominated by a network of non-covalent interactions. The phenolic hydroxyl group is a strong hydrogen bond donor and will likely form O-H···O hydrogen bonds with neighboring molecules, creating chains or dimeric motifs.

Furthermore, the presence of fluorine and bromine allows for other significant interactions:

-

C-F···H-C contacts: Weak hydrogen bonds involving the fluorine atoms.

-

Halogen Bonding (C-Br···O): A directional interaction between the electrophilic region of the bromine atom and the lone pair of an oxygen atom on an adjacent molecule is highly plausible. This type of interaction is crucial for molecular recognition in biological systems.

Crystallographic Data Presentation

The final output of a successful structure determination is a set of crystallographic data, typically presented in a standardized table. The following table uses data for the related compound 2,6-difluorophenol as an illustrative example of the expected parameters.

| Parameter | Example Value (for 2,6-difluorophenol) | Description |

| Chemical Formula | C₆H₄F₂O | The molecular formula of the compound. |

| Formula Weight | 130.09 g/mol | The molar mass of the compound. |

| Crystal System | Orthorhombic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The specific symmetry group of the crystal lattice. |

| a, b, c (Å) | a = 4.9287(5), b = 10.1752(8), c = 10.9156(10) | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 90, γ = 90 | The angles of the unit cell. |

| Volume (ų) | 547.42(9) | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| T (K) | 200 | The temperature at which data was collected. |

| R_gt(F), wR_ref(F²) | 0.0248, 0.0705 | Residual factors indicating the quality of the refinement. |

Conclusion

The structural elucidation of 6-bromo-2,3-difluorophenol represents a valuable endeavor for the drug discovery community. A detailed understanding of its solid-state architecture, particularly the interplay of hydrogen and halogen bonds, provides a critical roadmap for designing molecules with improved affinity, selectivity, and pharmacokinetic properties. This guide outlines the authoritative, field-proven methodologies required to achieve this goal, providing a self-validating framework for the synthesis, crystallization, and ultimate structural determination of this and other similarly important halogenated building blocks.

Solubility of 6-Bromo-2,3-difluorophenol in organic solvents

An In-depth Technical Guide to the Solubility of 6-Bromo-2,3-difluorophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Bromo-2,3-difluorophenol, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Given the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, outlines authoritative experimental protocols for its determination, and discusses the key physicochemical factors that govern its behavior in various organic solvents. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding of this compound's solubility profile to facilitate process development, purification, and formulation design.

Introduction: The Critical Role of Solubility in Chemical Applications

Solubility, the ability of a solute to form a homogeneous solution with a solvent, is a fundamental physical property that dictates the utility of a chemical compound in nearly every application.[3] In drug discovery and development, poor solubility can lead to low bioavailability, hinder formulation efforts, and produce unreliable results in in-vitro assays, ultimately increasing development costs and timelines.[4][5] For intermediates like 6-Bromo-2,3-difluorophenol, which are used as building blocks in complex syntheses, understanding their solubility is paramount for reaction design, controlling reaction kinetics, product purification through crystallization, and choosing appropriate chromatography conditions.[6] The unique structure of 6-Bromo-2,3-difluorophenol, featuring a phenolic hydroxyl group and multiple halogen substituents, creates a nuanced solubility profile that requires careful experimental evaluation.

Physicochemical Profile of 6-Bromo-2,3-difluorophenol

A thorough understanding of a molecule's intrinsic properties is essential to predict and interpret its solubility behavior. The key physicochemical descriptors for 6-Bromo-2,3-difluorophenol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₂O | [7] |

| Molecular Weight | 208.99 g/mol | [7] |

| IUPAC Name | 6-bromo-2,3-difluorophenol | [7][8] |

| CAS Number | 186590-23-8 | [8] |

| Physical Form | Liquid | [8] |

| XLogP3 (Predicted) | 2.5 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 (Oxygen + 2 Fluorines) | [7] |

The predicted XLogP3 value of 2.5 suggests a moderate degree of lipophilicity. The presence of a hydroxyl group allows it to act as a hydrogen bond donor, while the oxygen and fluorine atoms can act as hydrogen bond acceptors, indicating the potential for significant interactions with both protic and aprotic polar solvents.[7][9]

Foundational Principles Governing Solubility

The solubility of an organic compound is a result of the thermodynamic equilibrium achieved when the energy released from solute-solvent interactions compensates for the energy required to overcome solute-solute and solvent-solvent interactions.[10] This interplay is governed by several core principles.

"Like Dissolves Like": The Polarity Paradigm

The most widely used guideline in solubility prediction is the principle of "like dissolves like."[11][12] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[13]

-

Polar Solvents: These solvents have large dipole moments and high dielectric constants. They can be further classified as:

-

Protic: Contain an O-H or N-H bond (e.g., water, methanol, ethanol) and can act as hydrogen bond donors.[14] They are particularly effective at solvating anions and cations.

-

Aprotic: Lack O-H or N-H bonds (e.g., acetone, DMSO, acetonitrile) but still possess a significant dipole moment. They are good at solvating cations but less so for anions.[14]

-

-

Non-Polar Solvents: These have low dipole moments and low dielectric constants (e.g., hexane, toluene, diethyl ether) and interact primarily through weaker London dispersion forces.[12]

6-Bromo-2,3-difluorophenol, with its polar hydroxyl group and halogen atoms, is expected to be more soluble in polar solvents than in non-polar hydrocarbon solvents.[11]

The Thermodynamics of Dissolution

Dissolution is governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For a substance to dissolve, ΔG must be negative.

-

Enthalpy (ΔH): Represents the heat change during dissolution.[15] It involves the energy required to break the solute-solute lattice and solvent-solvent interactions versus the energy released from forming new solute-solvent interactions. Most solid dissolutions are endothermic (ΔH > 0), meaning their solubility increases with temperature.[16][17]

-

Entropy (ΔS): Represents the change in disorder. Dissolution typically increases the disorder of the system (ΔS > 0) as the ordered crystal lattice of the solute is broken down and dispersed into the solvent.[10]

The following diagram illustrates the key relationships influencing the solubility of an organic compound.

Caption: Interplay of solute and solvent properties governing solubility.

Experimental Determination of Solubility

Accurate solubility data requires rigorous experimental measurement. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[18]

The Shake-Flask Method

This method involves equilibrating an excess amount of the solute with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated supernatant is then measured.[4][19]

-

Preparation of Solvent: Use high-purity (e.g., HPLC grade) organic solvents to avoid impurities affecting the measurement.

-

Addition of Solute: Add an excess amount of 6-Bromo-2,3-difluorophenol to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[18]

-

Solvent Dispensing: Add a precise, known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To obtain a clear supernatant free of particulate matter, centrifuge the vials or filter the solution through a chemically inert filter (e.g., 0.22 µm PTFE).[5]

-

Sample Preparation: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, to determine the concentration of 6-Bromo-2,3-difluorophenol. A pre-established calibration curve is required for accurate quantification.[4]

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

The following diagram outlines the workflow for the shake-flask method.

Caption: Standard experimental workflow for the Shake-Flask method.

Alternative Method: Potentiometric Titration

For ionizable compounds like phenols, potentiometric titration can be a powerful and rapid method to determine intrinsic solubility and pKa.[20][21] This technique involves titrating a suspension of the compound and monitoring the pH change to determine the point at which the solid phase dissolves completely.[22]

Predicted Solubility Profile and Data Template

While specific experimental data is not widely published, a qualitative solubility profile can be predicted based on the principles discussed. 6-Bromo-2,3-difluorophenol is expected to exhibit high solubility in polar aprotic solvents (like acetone, THF) and polar protic solvents (like methanol, ethanol) and lower solubility in non-polar solvents (like hexane, cyclohexane).

The following table serves as a template for researchers to record experimentally determined data.

| Organic Solvent | Chemical Class | Predicted Qualitative Solubility | Experimentally Determined Solubility at 25°C (mg/mL) |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Isopropanol | Polar Protic | Moderate to High | Data to be determined |

| Acetonitrile | Polar Aprotic | High | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Data to be determined |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | Data to be determined |

| Toluene | Non-Polar | Low to Moderate | Data to be determined |

| Diethyl Ether | Non-Polar | Low to Moderate | Data to be determined |

| n-Hexane | Non-Polar | Low | Data to be determined |

Safety and Handling

Researchers must consult the Safety Data Sheet (SDS) before handling 6-Bromo-2,3-difluorophenol and any organic solvents.

-

6-Bromo-2,3-difluorophenol: Hazard statements indicate it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]

-

General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[23][24] Avoid inhalation of vapors and direct contact with skin and eyes.[23]

Conclusion

This guide establishes a comprehensive technical framework for approaching the solubility of 6-Bromo-2,3-difluorophenol. By combining an understanding of the compound's physicochemical properties with foundational thermodynamic principles, researchers can make informed predictions about its behavior. The detailed shake-flask protocol provides a reliable, self-validating system for generating accurate quantitative solubility data. This information is indispensable for optimizing synthetic routes, developing robust purification strategies, and advancing the use of this important chemical intermediate in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. nbinno.com [nbinno.com]

- 7. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Bromo-2,3-difluorophenol | 186590-23-8 [sigmaaldrich.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Video: Solubility - Concept [jove.com]

- 11. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. youtube.com [youtube.com]

- 13. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 14. Solubility factors when choosing a solvent [labclinics.com]

- 15. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Solubility [chem.fsu.edu]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 24. assets.thermofisher.com [assets.thermofisher.com]

Reactivity profile of 6-Bromo-2,3-difluorophenol

An In-depth Technical Guide to the Reactivity Profile of 6-Bromo-2,3-difluorophenol

Abstract

6-Bromo-2,3-difluorophenol is a highly functionalized aromatic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern—featuring a nucleophilic hydroxyl group, a versatile bromine handle for cross-coupling, and two electron-withdrawing fluorine atoms—creates a nuanced and powerful reactivity profile. This guide provides an in-depth analysis of the molecule's chemical behavior, offering field-proven insights into its participation in key synthetic transformations. We will explore the reactivity at each functional site, detailing the mechanistic principles, explaining the causality behind experimental choices, and providing robust, self-validating protocols for its application in palladium-catalyzed cross-couplings, electrophilic aromatic substitution, and other transformations.

Structural and Spectroscopic Overview

6-Bromo-2,3-difluorophenol (CAS: 186590-23-8) is a solid at room temperature with a molecular weight of 208.99 g/mol .[1][2][3] The molecule's reactivity is a direct consequence of the electronic interplay between its substituents, which dictates the electron density and accessibility of each position on the aromatic ring.

The hydroxyl (-OH) group acts as a strong electron-donating group through resonance, activating the ring for certain reactions. Conversely, the fluorine and bromine atoms are electron-withdrawing through induction, deactivating the ring.[4] This push-pull electronic environment is the key to understanding its synthetic utility.

Table 1: Key Physical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃BrF₂O | PubChem[1] |

| Molecular Weight | 208.99 g/mol | PubChem[1] |

| CAS Number | 186590-23-8 | Sigma-Aldrich |

| IUPAC Name | 6-bromo-2,3-difluorophenol | PubChem[1] |

| InChI Key | OGUIGADGRYKQTN-UHFFFAOYSA-N | Sigma-Aldrich |

A comprehensive spectroscopic analysis is crucial for compound verification. While specific experimental data requires direct acquisition, the expected spectroscopic profile can be predicted based on its structure.[5][6][7]

-

¹H NMR: Would show signals for the two aromatic protons and the phenolic proton. The aromatic signals would exhibit complex splitting patterns due to both H-H and H-F coupling.

-

¹³C NMR: Would display six distinct signals for the aromatic carbons, with characteristic C-F coupling constants.

-

¹⁹F NMR: Would provide two distinct signals, offering direct insight into the electronic environment of the fluorine atoms.[5]

-

IR Spectroscopy: Would feature a broad O-H stretching band (~3200-3600 cm⁻¹) and characteristic C-Br, C-F, and C-O stretching vibrations in the fingerprint region.

-

Mass Spectrometry: Would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br Bond as a Synthetic Linchpin

The carbon-bromine bond is arguably the most versatile functional handle on the 6-bromo-2,3-difluorophenol scaffold. It serves as an excellent electrophile in a wide array of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C and C-heteroatom bonds in modern organic synthesis.[8][9][10]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.[11][12] The reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[13][14]

Causality of Experimental Design:

-

Catalyst System: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.[15]

-

Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial. Its primary role is to activate the organoboron reagent by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[14][15]

-

Solvent: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is common, as water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[11]

Protocol 2.1: Synthesis of 2-(2,3-Difluoro-6-hydroxyphenyl)pyridine

-

Preparation: To a flame-dried Schlenk flask, add 6-bromo-2,3-difluorophenol (1.0 mmol, 1.0 eq), 2-pyridylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (3.0 mmol, 3.0 eq), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

-

Workup: Cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target biaryl product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[16] This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[17][18]

Causality of Experimental Design:

-

Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is required. The choice of ligand is critical and has evolved over generations; modern systems often use highly sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) that promote efficient oxidative addition and reductive elimination for a wide range of amines.[16][17]

-

Base: A strong, sterically hindered base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[18] The base serves two purposes: it deprotonates the amine (or the N-H bond in the Pd-complex intermediate) to form the more nucleophilic amide and facilitates the regeneration of the Pd(0) catalyst.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Protocol 2.2: Synthesis of 6-Morpholino-2,3-difluorophenol

-

Preparation: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

-

Reagent Addition: Add 6-bromo-2,3-difluorophenol (1.0 mmol, 1.0 eq). Seal the vial, remove it from the glovebox, and add morpholine (1.2 mmol, 1.2 eq) and anhydrous toluene (5 mL) via syringe.

-

Inerting: Briefly purge the headspace with argon.

-

Reaction: Heat the mixture to 110 °C in a preheated oil bath for 16 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography. The phenolic proton may cause streaking on silica gel; a small amount of triethylamine or acetic acid can be added to the eluent to improve separation.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of 6-bromo-2,3-difluorophenol is generally deactivated towards electrophilic attack due to the strong inductive electron-withdrawing effects of the three halogen substituents.[19] However, the hydroxyl group is a powerful activating ortho, para-director due to its ability to donate a lone pair of electrons via resonance.[4] This activating effect is strong enough to enable substitution, and it will overwhelmingly dictate the regiochemical outcome.

Analysis of Directing Effects:

-

-OH group (at C1): Directs incoming electrophiles to positions C2, C4, and C6.

-

-F group (at C2): Directs ortho, para (to C1, C3, C5).

-

-F group (at C3): Directs ortho, para (to C2, C4, C6).

-

-Br group (at C6): Directs ortho, para (to C1, C3, C5).

The positions ortho to the hydroxyl group (C2 and C6) are already substituted. Therefore, the sole position that is strongly activated by the hydroxyl group and available for substitution is the C4 position, which is para to the -OH.

Protocol 2.3: Nitration at the C4 Position

-

Preparation: Cool a solution of 6-bromo-2,3-difluorophenol (1.0 mmol) in glacial acetic acid (5 mL) to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of nitric acid (1.0 mmol, 70%) in glacial acetic acid (1 mL) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the reaction at 0-5 °C for 1 hour.

-

Workup: Carefully pour the reaction mixture into ice-water (50 mL). The product may precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. If no solid forms, extract the aqueous mixture with dichloromethane, dry the organic layer over MgSO₄, and concentrate. The crude product can be further purified by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Classic SNAr reactions typically require a good leaving group (like a halide) and a strong electron-withdrawing group (like -NO₂) positioned ortho or para to it.[20][21] These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[22]

6-Bromo-2,3-difluorophenol lacks such a powerful resonance-stabilizing group. While the fluorine atoms are highly electronegative, their primary effect is inductive. Therefore, this molecule is generally resistant to SNAr under standard conditions. The fluorine atoms are typically better leaving groups than bromine in SNAr reactions due to their ability to better stabilize the negative charge in the rate-determining addition step.[23]

However, advanced methodologies can overcome this limitation. One innovative strategy involves the in situ generation of a phenoxyl radical from the phenol.[24] This O• radical acts as a transient but exceptionally powerful electron-withdrawing group, activating the ring towards nucleophilic attack. This "homolysis-enabled electronic activation" could potentially allow for the displacement of one of the fluorine atoms, providing a novel pathway to highly substituted phenols.[24]

Conclusion

The reactivity profile of 6-Bromo-2,3-difluorophenol is a testament to the power of controlled molecular design. It is not merely a collection of functional groups but an integrated system where each substituent modulates the behavior of the others. The C-Br bond provides a reliable and versatile entry point for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The hydroxyl group, despite the deactivating environment, retains its ability to direct electrophilic substitution specifically to the C4 position. While classic nucleophilic substitution is challenging, emerging radical-based methods may unlock new avenues for functionalization. This deep understanding of its reactivity allows researchers, scientists, and drug development professionals to strategically employ 6-bromo-2,3-difluorophenol as a high-value building block in the synthesis of next-generation molecules.

References

- 1. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-2,3-difluorophenol 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. chem.uci.edu [chem.uci.edu]

- 5. nbinno.com [nbinno.com]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. benchchem.com [benchchem.com]

- 8. thermofishersci.in [thermofishersci.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 21. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. m.youtube.com [m.youtube.com]

- 24. osti.gov [osti.gov]

The Strategic Utility of 6-Bromo-2,3-difluorophenol in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and bromine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by these halogens—such as enhanced metabolic stability, modulated pKa, and improved membrane permeability—are invaluable tools for medicinal chemists.[3][4] 6-Bromo-2,3-difluorophenol, a readily available chemical intermediate, emerges as a particularly compelling building block.[3] Its trifunctional nature, featuring a nucleophilic phenol, a versatile brominated handle for cross-coupling, and the electronic influence of vicinal fluorine atoms, positions it as a high-potential scaffold for the synthesis of novel therapeutics, particularly in oncology. This technical guide will delve into the core attributes of 6-Bromo-2,3-difluorophenol, explore its reactivity, and present its potential applications in the synthesis of kinase inhibitors targeting critical cell signaling pathways.

Introduction: The Physicochemical & Strategic Advantages of 6-Bromo-2,3-difluorophenol

6-Bromo-2,3-difluorophenol (CAS: 186590-23-8) is a halogenated aromatic compound whose structure is primed for strategic diversification in drug discovery programs.[3] An analysis of its constituent parts reveals its inherent value:

-

The Phenolic Hydroxyl Group: This group serves as a versatile nucleophile and a hydrogen bond donor. It can be readily alkylated to form ethers or engaged in other modifications, providing a straightforward route to introduce side chains that can probe protein binding pockets or enhance solubility.

-

The Bromine Atom: Positioned ortho to the hydroxyl group, the bromine atom is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, enabling the construction of complex molecular architectures.

-

The Vicinal Difluoro Moiety: The two fluorine atoms on the aromatic ring are perhaps the most strategic feature. Fluorine's high electronegativity significantly alters the electronic landscape of the molecule.[1][2] This can lower the pKa of the adjacent phenolic hydroxyl, influencing its ionization state at physiological pH and potentially enhancing binding affinity to target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, often used to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[4]

| Property | Value | Source |

| CAS Number | 186590-23-8 | PubChem[3] |

| Molecular Formula | C₆H₃BrF₂O | PubChem[3] |

| Molecular Weight | 208.99 g/mol | PubChem[3] |

| XLogP3 | 2.5 | PubChem[3] |

Core Reactivity & Synthetic Pathways

The utility of 6-Bromo-2,3-difluorophenol is realized through two primary reaction pathways that allow for its elaboration into more complex molecules. These pathways can be employed sequentially to build out different regions of a target compound.

Caption: Key synthetic transformations of 6-Bromo-2,3-difluorophenol.

O-Alkylation (Etherification)

The phenolic hydroxyl group can be deprotonated with a suitable base (e.g., K₂CO₃, Cs₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. This classic Williamson ether synthesis is a reliable method for introducing a variety of side chains.

Suzuki-Miyaura Cross-Coupling

The C-Br bond is highly amenable to palladium-catalyzed Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.[5] It allows for the formation of a C-C bond between the brominated phenol and a wide range of boronic acids or esters, effectively building out the core scaffold of a molecule.

Application Focus: Scaffolding for Novel Kinase Inhibitors

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[6][7] Consequently, inhibitors of kinases within this cascade, such as BRAF and MEK, have become vital anticancer therapeutics.[8] Approved drugs like Trametinib (a MEK inhibitor) and Dabrafenib (a BRAF inhibitor) feature halogenated and functionalized aniline or phenyl moieties that are crucial for their activity.[9]

6-Bromo-2,3-difluorophenol represents an ideal starting point for the synthesis of novel analogs of these inhibitors. The difluorophenyl motif is a bioisostere for other halogenated phenyl rings found in known inhibitors, while the bromine and hydroxyl groups provide orthogonal handles for synthetic diversification.

Caption: Targeting the RAF-MEK-ERK pathway with novel inhibitors.

Exemplary Synthetic Workflow: Towards a Novel Kinase Inhibitor Scaffold

The following workflow outlines a hypothetical, yet highly plausible, synthetic route to a novel kinase inhibitor scaffold, leveraging the unique reactivity of 6-Bromo-2,3-difluorophenol. This approach first functionalizes the bromine via Suzuki coupling and then attaches a solubilizing side chain via etherification.

Caption: Experimental workflow for scaffold synthesis.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Bromo-2,3-difluorophenol

This protocol describes a general method for the coupling of an arylboronic acid to the 6-position of the title compound.

Materials:

-

6-Bromo-2,3-difluorophenol (1.0 equiv)

-

Arylboronic acid (e.g., Pyridine-3-boronic acid) (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask and standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

-

To a Schlenk flask, add 6-Bromo-2,3-difluorophenol, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add degassed 1,4-dioxane and degassed water in a 4:1 (v/v) ratio via syringe. The final concentration of the phenol substrate should be approximately 0.1 M.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality: The choice of Pd(PPh₃)₄ is based on its broad utility and commercial availability for Suzuki couplings.[5] A carbonate base is sufficient to activate the boronic acid for transmetalation.[4] The biphasic dioxane/water system is effective for solubilizing both the organic and inorganic reagents.

Protocol 2: O-Alkylation of the Suzuki Coupling Product

This protocol details the etherification of the phenolic product from Protocol 1.

Materials:

-

Suzuki product from Protocol 1 (1.0 equiv)

-

Alkyl halide (e.g., 1-bromo-3-chloropropane) (1.5 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard reaction glassware

Procedure:

-

To a round-bottom flask, add the phenolic starting material and Cs₂CO₃.

-

Add anhydrous DMF and stir the suspension at room temperature for 15 minutes.

-

Add the alkyl halide dropwise to the mixture.

-

Heat the reaction to 60 °C and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 2-6 hours).

-

Cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final ether derivative.

Causality: Cesium carbonate is a stronger base than potassium carbonate and is often more effective for the deprotonation of weakly acidic phenols, especially in polar aprotic solvents like DMF. The moderate temperature of 60 °C provides sufficient energy for the reaction without promoting decomposition.

Conclusion and Future Outlook

6-Bromo-2,3-difluorophenol is more than a simple halogenated phenol; it is a strategically designed building block with immense potential in medicinal chemistry. Its orthogonal reactive sites—the hydroxyl group and the bromine atom—coupled with the beneficial electronic and metabolic-stability effects of the difluoro motif, make it an exceptionally valuable starting material. While this guide has focused on its application in the synthesis of kinase inhibitors for oncology, its utility is certainly not limited to this area. The principles of its reactivity can be applied to the development of therapeutics for a host of other diseases. As the demand for novel, potent, and metabolically robust drug candidates continues to grow, the strategic application of versatile intermediates like 6-Bromo-2,3-difluorophenol will be paramount to the success of future drug discovery campaigns.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]